molecular formula C20H22N2O3S B5617705 N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide

N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide

Cat. No.: B5617705
M. Wt: 370.5 g/mol
InChI Key: DXGVSMQAIHZQDW-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(morpholin-4-ylcarbonyl)benzoic acid with 3-(phenylsulfanyl)propanoyl chloride under appropriate conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-(4-nitrophenoxy)propanamide
  • N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-(2-nitrophenoxy)propanamide

Uniqueness

N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-19(10-15-26-16-6-2-1-3-7-16)21-18-9-5-4-8-17(18)20(24)22-11-13-25-14-12-22/h1-9H,10-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGVSMQAIHZQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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